molecular formula C17H12ClN3O3 B5295048 (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5295048
M. Wt: 341.7 g/mol
InChI Key: CNWQXMBSRHTZON-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazolone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 5-methyl-2-phenyl-3-pyrazolone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized derivatives.

    Substitution: Substituted pyrazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is studied for its potential anti-inflammatory, analgesic, and antimicrobial properties. Researchers are exploring its efficacy and safety profiles in preclinical and clinical studies.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
  • (4E)-4-[(4-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
  • (4E)-4-[(4-bromophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Uniqueness

Compared to similar compounds, (4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to the presence of both chloro and nitro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-11-14(9-12-7-8-15(18)16(10-12)21(23)24)17(22)20(19-11)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWQXMBSRHTZON-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.